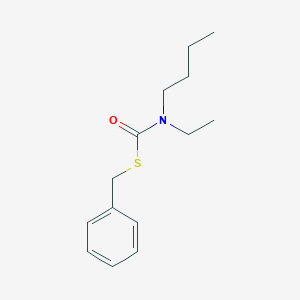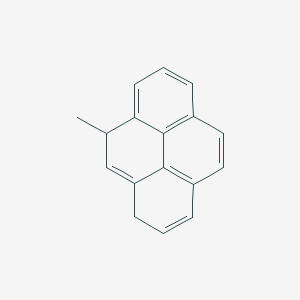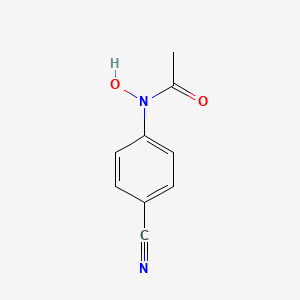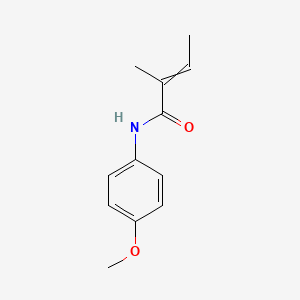![molecular formula C16H32O2Si B14423868 (1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one CAS No. 80615-76-5](/img/structure/B14423868.png)
(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one is a complex organic compound that features a tert-butyl(dimethyl)silyl protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The cyclohexylbutan-2-one moiety can be introduced through various synthetic routes, including aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The reaction mixture is typically purified using column chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol, room temperature.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various silyl ether derivatives.
Applications De Recherche Scientifique
(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one involves the cleavage of the silyl ether group under acidic or basic conditions, releasing the active hydroxyl group. This deprotection step is crucial in many synthetic pathways, allowing the compound to participate in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: A common silylating agent used for protecting hydroxyl groups.
Cyclohexylbutan-2-one: A simpler analog
Propriétés
Numéro CAS |
80615-76-5 |
|---|---|
Formule moléculaire |
C16H32O2Si |
Poids moléculaire |
284.51 g/mol |
Nom IUPAC |
(1R)-1-[tert-butyl(dimethyl)silyl]oxy-1-cyclohexylbutan-2-one |
InChI |
InChI=1S/C16H32O2Si/c1-7-14(17)15(13-11-9-8-10-12-13)18-19(5,6)16(2,3)4/h13,15H,7-12H2,1-6H3/t15-/m1/s1 |
Clé InChI |
KPCQMUGOTUXNTL-OAHLLOKOSA-N |
SMILES isomérique |
CCC(=O)[C@@H](C1CCCCC1)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC(=O)C(C1CCCCC1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14423789.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)


![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)



